molecular formula C15H13ClIN3S B1459224 2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1351648-50-4

2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B1459224
CAS No.: 1351648-50-4
M. Wt: 429.7 g/mol
InChI Key: JDLOFTOTSFZAAM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a useful research compound. Its molecular formula is C15H13ClIN3S and its molecular weight is 429.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications A study on the anti-inflammatory activity of indole derivatives, which include similar structures to 2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, demonstrated moderate to good activity against carrageenan-induced oedema in albino rats. The research highlighted the synthesis of indole compounds with varying substituents, revealing their potential as anti-inflammatory agents (Singh, Bhati, & Kumar, 2008).

Detection of Environmental Pollutants Another study utilized a biosensor incorporating similar compounds for detecting environmental pollutants like cyanide and chlorophenols. This innovative approach leveraged the specific interactions between the chemical structure of indole derivatives and pollutants, demonstrating the potential of these compounds in environmental monitoring and safety applications (Besombes, Cosnier, Labbé, & Reverdy, 1995).

Synthesis of Structurally Diverse Libraries Indole derivatives have also been employed as starting materials in the synthesis of a diverse array of compounds, highlighting their versatility in chemical reactions. A specific study described the generation of structurally varied libraries through alkylation and ring closure reactions, underscoring the pivotal role of indole-based compounds in expanding the chemical space for research and development (Roman, 2013).

Antimicrobial and Anticancer Research Research into novel indole derivatives has shown promising antimicrobial and anticancer properties. These studies have synthesized and evaluated indole-based compounds for their bioactivity, revealing the potential therapeutic applications of such chemicals. The focus on these biological activities demonstrates the ongoing interest in indole derivatives for drug discovery and development (Fortes, da Silva, da Silva, Kaufman, Militão, & Silveira, 2016).

Properties

IUPAC Name

[2-(4-chlorophenyl)-1H-indol-3-yl] carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S.HI/c16-10-7-5-9(6-8-10)13-14(20-15(17)18)11-3-1-2-4-12(11)19-13;/h1-8,19H,(H3,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOFTOTSFZAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClIN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
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2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 3
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 4
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 5
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 6
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

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